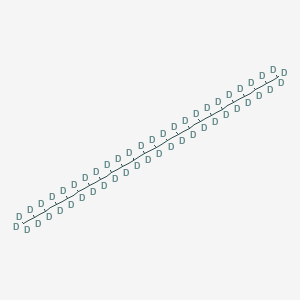

四十烷-D50

描述

Tetracosane, also known as n-C24H50, is a long-chain hydrocarbon belonging to the class of n-alkanes. It is a molecule composed of a straight chain of 24 carbon atoms, each bonded to hydrogen atoms to satisfy the four bonds of carbon, resulting in a saturated hydrocarbon. The studies on tetracosane have explored its structural properties, phase transitions, and interactions with other molecules.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of tetracosane-D50, they do provide insights into the synthesis of related compounds. For instance, the synthesis of tetra(o-tolyl)diborane(4) was achieved and characterized using density functional theory (DFT) calculations . This process involved the cleavage of H-H and B-B bonds, which is a fundamental type of reaction that could be relevant in the synthesis of various hydrocarbons, including tetracosane.

Molecular Structure Analysis

The molecular structure of tetracosane has been studied using infrared and Raman spectroscopies. These studies revealed that tetracosane can exist in an amorphous state and undergoes several relaxation processes as the temperature is raised. The relaxation is not a single-step process, and metastable orthorhombic-type subcells appear during the relaxation process before the stable triclinic crystal structure is attained .

Chemical Reactions Analysis

The chemical reactions involving tetracosane are not directly detailed in the provided papers. However, the cleavage of dihydrogen as seen in the synthesis of tetra(o-tolyl)diborane(4) suggests that tetracosane could potentially undergo similar bond cleavage reactions under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetracosane have been extensively studied. The binary phase diagram of molecular alloys of tetracosane and hexacosane shows the existence of various solid solutions and phase transitions that occur with temperature changes . The solid-state phase transition of tetracosane has been observed using IR spectroscopy and differential scanning calorimetry (DSC), indicating the formation of hexagonal phase nanonuclei within the lamellar cores . Additionally, the presence of conformational defects in tetracosane affects the development of structural phase transitions, promoting transitions between different rotator phases in the solid state . The structural behavior of tetracosane in mixtures with hexacosane has been characterized by calorimetry and X-ray analyses, revealing multiple solid solutions and phase transitions similar to those observed in pure n-alkanes .

科学研究应用

同位素交换和自由基迁移:Clough(1987)的研究表明,在固态条件下辐照正四十烷-H50和正四十烷-D50的混合物会导致高产率的同位素交换。这表明固相特定的链反应过程,为固体有机物中自由基通过“氢跳跃”机制传输提供了证据(Clough,1987)。

相变材料:Shin等人(2021)研究了包埋的n-正四十烷@SiO2与银纳米颗粒,发现这种组合提高了热导率和能量存储效率,使其成为热能存储应用的有前景的材料(Shin et al., 2021)。

单分子层的分子动力学:Firlej等人(2008)进行了关于吸附在石墨上的正四十烷单分子层的分子动力学模拟。他们的研究结果包括对相行为的详细见解,以及模型中相变对静电相互作用的关键敏感性(Firlej et al., 2008)。

汽油的鉴定:Nekhoroshev等人(2009)提出了一种使用正四十烷作为鉴定汽油样品的标记物的程序,展示了其在法医和质量控制应用中的潜在用途(Nekhoroshev et al., 2009)。

盐碱环境中的生物降解:Dastgheib等人(2011)发现一株Alcanivorax sp.菌株可以在盐碱土壤中降解超过90%的正四十烷,表明其在生物修复盐碱土壤中受到石油碳氢化合物污染的应用(Dastgheib et al., 2011)。

混合物中的结构行为:Achour-Boudjema等人(1995)研究了n-正四十烷与n-正二十六烷混合物的结构行为,提供了有关这种二元系统中相变和固溶体的见解(Achour-Boudjema et al., 1995)。

非晶态状态中的结构弛豫:Ishii等人(1995)使用红外和拉曼光谱研究了非晶态正四十烷中的结构弛豫,突出了无序碳氢化合物中发生的复杂弛豫过程(Ishii et al., 1995)。

细胞毒活性:Uddin等人(2012)评估了从孟加拉药用植物Acrostichum aureum中分离的正四十烷的细胞毒活性,显示其在癌症治疗中的潜力(Uddin et al., 2012)。

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,24-pentacontadeuteriotetracosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOSGDOYLQNASK-KNUOVWDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167714 | |

| Record name | Tetracosane-d50 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetracosane-D50 | |

CAS RN |

16416-32-3 | |

| Record name | Tetracosane-d50 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016416323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetracosane-d50 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)

![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)